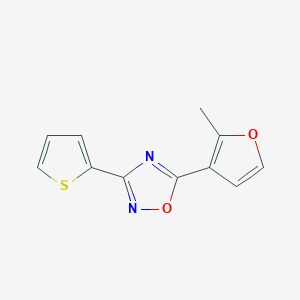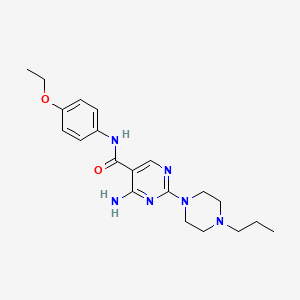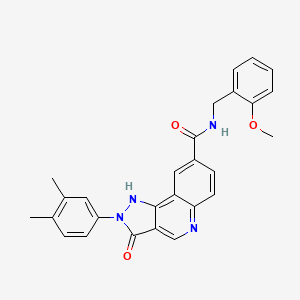
5-(2-Methylfuran-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylfuran-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains furan, thiophene, and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylfuran-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylfuran-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Methylfuran-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is studied for its electronic properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their unique structural features and potential interactions with biological targets.
Industry
In the industry, such compounds may be used in the development of new materials, such as organic semiconductors, due to their electronic properties.
Mechanism of Action
The mechanism of action of 5-(2-Methylfuran-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules containing furan, thiophene, and oxadiazole rings, such as:
- 5-(2-Furyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 5-(2-Methylthiophen-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(2-Methylfuran-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.
Properties
Molecular Formula |
C11H8N2O2S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-(2-methylfuran-3-yl)-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H8N2O2S/c1-7-8(4-5-14-7)11-12-10(13-15-11)9-3-2-6-16-9/h2-6H,1H3 |
InChI Key |
GDMKEMVSYXQAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14963878.png)
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14963883.png)

![N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B14963898.png)
![5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14963906.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14963908.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14963911.png)

![5-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14963924.png)
![ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14963930.png)
![N-(3-cyanophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B14963945.png)

![2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14963979.png)
![N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B14963980.png)
